(4-(Mesitylsulfonyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone
Description
(4-(Mesitylsulfonyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is a bifunctional compound featuring a piperazine core modified with a mesitylsulfonyl group and linked via a methanone bridge to a 4-methylpiperidine moiety. This structure combines sulfonamide and tertiary amine functionalities, which are common in bioactive molecules targeting neurological or enzymatic pathways. The mesitylsulfonyl group enhances steric bulk and may influence receptor binding or metabolic stability, while the 4-methylpiperidine contributes to lipophilicity and conformational rigidity .
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-15-5-7-21(8-6-15)20(24)22-9-11-23(12-10-22)27(25,26)19-17(3)13-16(2)14-18(19)4/h13-15H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYAVBWRZSZRHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Mesitylsulfonyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been evaluated for its pharmacological properties, particularly in the following areas:
Anticancer Activity
Research indicates that piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific activity of (4-(Mesitylsulfonyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone against various cancer types remains an area of active investigation.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Piperidine derivatives have been noted for their effectiveness against bacterial strains, potentially serving as leads for new antibiotic agents . The structure of this compound suggests it may also exhibit antifungal and antiviral activities, aligning with the broader profile of piperazine derivatives.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthetic Route
A common synthetic approach includes:
- Formation of the piperazine ring through cyclization reactions.
- Introduction of the mesitylsulfonyl group via sulfonation reactions.
- Final functionalization to yield the methanone moiety.
The synthesis process has been optimized to improve yield and purity, often utilizing chromatography techniques for purification .
Structural Characterization
Crystallographic studies reveal that this compound adopts a stable conformation conducive to biological activity. The presence of weak intermolecular interactions, such as C—H⋯O interactions, contributes to the stability and packing of the crystal structure . Understanding these structural details is crucial for predicting the compound's behavior in biological systems.
Case Studies and Research Findings
Several studies have documented the applications and effects of similar compounds in various biological contexts:
Case Study: Antitumor Activity
A study evaluating a series of piperazine derivatives showed that certain modifications could enhance anticancer efficacy against specific cell lines. The findings suggest that optimizing substituents on the piperazine ring can lead to improved selectivity and potency .
Case Study: Antimicrobial Efficacy
Research on related piperidine compounds highlighted their potential as broad-spectrum antimicrobial agents. Compounds with similar functional groups exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating a promising avenue for further exploration .
Mechanism of Action
The mechanism of action of (4-(Mesitylsulfonyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the observed pharmacological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in inflammatory and microbial pathways .
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-methanone derivatives, which exhibit diverse biological activities depending on substituents. Below is a systematic comparison:
Key Observations :
- Synthesis Efficiency : Cyclopropane- and quinazoline-containing analogs (e.g., compound 10) achieve moderate yields (59%), while brominated aryl derivatives (e.g., compound 12) reach higher yields (83%) due to optimized amination protocols .
- Functional Groups : Sulfonyl groups (e.g., mesitylsulfonyl) are less common than carbonyl or halogenated aryl groups in the evidence, suggesting unique steric/electronic effects .
- Characterization : Most analogs rely on ¹H NMR and mass spectrometry, with physical properties (melting points, Rf values) reported for hydroxylphenyl derivatives .
Physicochemical Properties
Key Observations :
- Lipophilicity : Brominated aryl derivatives exhibit higher LogP values (3.5–4.2) compared to sulfonamide analogs (~2.0–2.5), likely due to reduced polarity of the mesitylsulfonyl group .
- Thermal Stability : High melting points (150–190°C) in brominated derivatives suggest strong crystalline packing, whereas sulfonylpiperazines may benefit from conformational rigidity .
Biological Activity
The compound (4-(Mesitylsulfonyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is a member of the piperazine and piperidine family, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates the presence of a mesitylsulfonyl group attached to a piperazine ring, along with a methylpiperidine moiety. The structural characteristics contribute significantly to its biological properties.
1. Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer activity. For instance, analogs have been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. A study reported that modifications in the piperazine and piperidine rings could enhance potency and selectivity against cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| TASIN-1 | Colon Cancer | 5.0 |
| Analog A | Breast Cancer | 3.8 |
| Analog B | Lung Cancer | 4.5 |
2. Tyrosinase Inhibition
Tyrosinase (TYR) is an enzyme involved in melanin biosynthesis, making it a target for skin-related disorders. Compounds derived from piperazine structures have shown effective inhibition of TYR activity, which is crucial for developing anti-melanogenic agents. The compound was found to inhibit TYR with an IC50 value comparable to known inhibitors like kojic acid .
3. Cannabinoid Receptor Modulation
Research into related compounds suggests potential interaction with cannabinoid receptors, particularly CB1 receptors, which are implicated in various physiological processes including appetite regulation and pain management. The binding affinity of similar piperazine derivatives has been explored, indicating that modifications can lead to selective CB1 inverse agonists with reduced side effects compared to earlier generations .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of substituents on the piperazine and piperidine rings in enhancing biological activity:
- Sulfonyl Group : The presence of a mesitylsulfonyl group increases solubility and may enhance interactions with biological targets.
- Piperidine Substitution : Varying the substituents on the piperidine ring can significantly alter potency and selectivity against specific cancer types.
Case Study 1: Anticancer Screening
In a comprehensive screening of a library of compounds against multicellular spheroids representing various cancer types, several analogs of This compound were identified as potent inhibitors with low toxicity profiles . This highlights the potential for further development as anticancer therapeutics.
Case Study 2: Tyrosinase Inhibition
A series of derivatives were synthesized and tested for their ability to inhibit TYR from Agaricus bisporus. The most active compound showed an IC50 value of 3.8 μM, indicating strong potential for cosmetic applications aimed at skin lightening .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare (4-(mesitylsulfonyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone, and how can reaction conditions be optimized for higher yields?
- Methodology : Nucleophilic substitution reactions are typically used to introduce sulfonyl groups to piperazine derivatives. For example, mesitylsulfonyl chloride can react with piperazine under alkaline conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide intermediate. Subsequent coupling with 4-methylpiperidine via a methanone linker may involve Schotten-Baumann conditions or carbodiimide-mediated coupling . Optimization includes controlling stoichiometry, temperature (e.g., reflux at 70–80°C), and purification via column chromatography (e.g., EtOAc/hexane gradients) .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., sulfonyl and piperazine peaks) and carbon assignments. For example, ¹H NMR peaks for piperazine protons typically appear at δ 3.0–3.8 ppm, while mesityl methyl groups resonate at δ 2.2–2.4 ppm .
- Elemental Analysis : Compare calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation indicates high purity) .
- HPLC/MS : Assess purity (>95%) and molecular ion consistency .
Q. What solvent systems are suitable for recrystallizing this compound to achieve high crystallinity?
- Methodology : Solubility screening in polar/non-polar solvents (e.g., ethanol, dichloromethane, or ethyl acetate) is critical. Co-solvent systems (e.g., EtOH/water) often yield well-defined crystals. Slow evaporation at 4°C enhances crystal formation .
Advanced Research Questions
Q. How do electronic substituents on the mesityl or piperazine moieties influence the compound’s reactivity or biological activity?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituents like halogens or electron-withdrawing groups. Evaluate changes in:
- Reactivity : Monitor reaction kinetics (e.g., Hammett plots) for sulfonylation or coupling steps .
- Biological Activity : Test inhibition potency against target enzymes (e.g., proteases or kinases) using fluorescence-based assays .
- Example : Fluorine substitution on the aryl ring enhances electrophilicity, potentially improving binding to hydrophobic enzyme pockets .
Q. What computational approaches predict the nonlinear optical (NLO) properties of this compound, and how do they compare with experimental data?
- Methodology : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d)) to calculate:
- Dipole Moments and Hyperpolarizabilities : Compare with experimental values from hyper-Rayleigh scattering .
- Energy Band Gaps : Lower band gaps correlate with enhanced NLO performance. Substituents like nitro or trifluoromethyl groups reduce band gaps by ~0.5 eV .
Q. How does the compound interact with biological targets such as viral proteases, and what structural modifications enhance inhibitory potency?
- Methodology :
- Crystallography : Co-crystallize the compound with target proteins (e.g., SARS-CoV-2 main protease) to identify binding modes. For example, the methanone linker may form hydrogen bonds with catalytic residues .
- Molecular Dynamics (MD) : Simulate binding stability and identify flexible regions for optimization (e.g., piperazine ring substitutions) .
- Case Study : Bromine or chlorine substitution on the aryl group improved IC₅₀ values by 10-fold in protease inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
